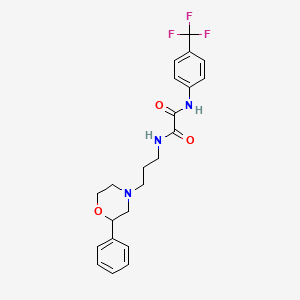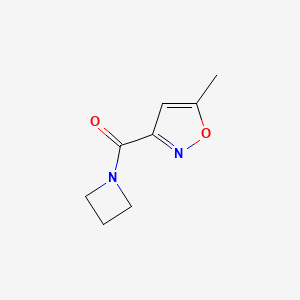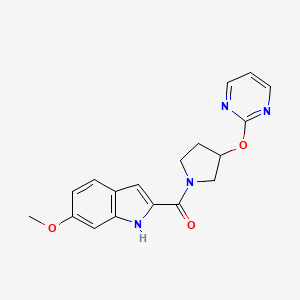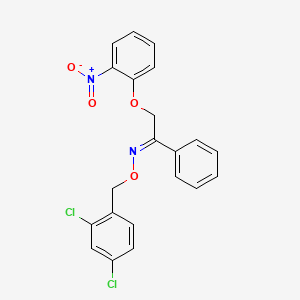![molecular formula C17H21N3O2S2 B2530560 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine CAS No. 2097897-42-0](/img/structure/B2530560.png)
4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the formation of a thiadiazole ring, which can be achieved through various methods. For instance, a one-pot synthesis approach is described for the production of N-substituted indole-2-thiols and heterocyclic analogs, starting from a thiadiazole compound that undergoes ring opening to produce a thioketene intermediate . Another study reports the synthesis of thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, which are characterized by spectral data . Additionally, the synthesis of thiazolopyridines and thiazolo[3,2-a]pyridine derivatives is achieved through condensation and cyclocondensation reactions involving various intermediates .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis. For example, the crystal structure of a 1,2,3-thiadiazole derivative is determined using single-crystal X-ray diffraction, revealing the orientation of the thiadiazole ring and the presence of intermolecular interactions such as hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in a variety of chemical reactions. The reactivity of these compounds is influenced by the presence of nucleophiles and the conditions of the reaction. For instance, the presence of an S-nucleophile can lead to the formation of benzenethiol derivatives, as seen in the synthesis of 4-nitro-2-(1,2,3-thiadiazol-4-yl)benzenethiol . Additionally, the reactivity of thiadiazole derivatives towards hydrazonoyl halides, α-haloketones, and other reagents leads to the formation of various biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The crystallographic analysis provides information on the density, molecular volume, and intermolecular interactions within the crystal lattice . The biological activities of these compounds, such as antimicrobial, antifungal, and anticancer properties, are often evaluated through in vitro assays, indicating their potential therapeutic applications .
科学的研究の応用
Synthesis and Biological Activity
Antimicrobial and Antifungal Applications : A study by Tamer and Qassir (2019) highlights the synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazoles, including piperidine derivatives, with significant antibacterial and antifungal activities (Tamer & Qassir, 2019). This research underscores the importance of thiadiazole and piperidine structures in developing new antimicrobial agents.
Anticancer Properties : The anticancer potential of 1,3,4-thiadiazole analogues, including those related to piperidine structures, has been explored in several studies. For instance, Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues and evaluated their in vitro and in vivo anticancer activity, highlighting their effectiveness against breast cancer cells (Krishna et al., 2020). Another study by El-Masry et al. (2022) developed 5-phenyl-1,3,4-thiadiazole systems showing significant antitumor activity, including derivatives with piperidine moieties (El-Masry et al., 2022).
Chemical Synthesis and Novel Applications : Research by Abdelmajeid et al. (2017) involves the synthesis of novel scaffolds incorporating thiadiazolyl piperidine and piperazine, demonstrating their microbiological activities and potential as nonionic surfactants (Abdelmajeid et al., 2017). This study illustrates the versatility of thiadiazole and piperidine derivatives in both pharmacological and industrial applications.
将来の方向性
特性
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-16(17(7-1-2-8-17)14-4-3-11-23-14)20-9-5-13(6-10-20)22-15-12-18-24-19-15/h3-4,11-13H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAAKMASXLMLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)



![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)
![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)
![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)


![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

